4-Methylphenethyl isothiocyanate
Overview
Description
4-Methylphenethyl isothiocyanate is an organic compound with the molecular formula C10H11NS and a molecular weight of 177.27 g/mol . It is a member of the isothiocyanate family, characterized by the functional group -N=C=S. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Mechanism of Action
Target of Action
4-Methylphenethyl isothiocyanate (4-MPITC) is a type of isothiocyanate, a class of compounds known for their bioactive properties . Isothiocyanates, including 4-MPITC, govern many intracellular targets, including cytochrome P450 (CYP) enzymes and proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Mode of Action
The interaction of 4-MPITC with its targets results in a variety of changes within the cell. For instance, it can inhibit the metabolism of procarcinogens to form carcinogens and increase carcinogen elimination . Furthermore, it can induce apoptosis of cancer cells, modulate cell cycle regulators, and inhibit metastasis .
Biochemical Pathways
4-MPITC affects several biochemical pathways. It can inhibit CYP enzymes and induce phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), a key player in both antioxidative and anti-inflammatory activities . Additionally, it can inhibit nuclear factor kappa B (NF-ĸB) and macrophage migration inhibitory factor (MIF), both of which are involved in inflammation and immune responses .
Pharmacokinetics
The pharmacokinetic properties of isothiocyanates like 4-MPITC include linear and first-order absorption, high protein binding, and capacity-limited tissue distribution . Metabolism is reversible and capacity-limited, primarily occurring in the liver. Isothiocyanates are metabolized by the glutathione S-transferase (GST) pathway, which includes conjugation with glutathione (GSH), followed by enzymatic degradation and N-acetylation .
Result of Action
The molecular and cellular effects of 4-MPITC’s action are diverse and primarily related to its anticancer properties. These include the induction of apoptosis in cancer cells, modulation of cell cycle regulators, inhibition of metastasis, and other pathways involved in chemoprevention .
Action Environment
The action, efficacy, and stability of 4-MPITC can be influenced by various environmental factors. For instance, the compound’s safety profile indicates that it can cause skin and eye irritation and may cause respiratory irritation . Therefore, it is recommended to handle the compound with care, using protective equipment and ensuring good ventilation .
Biochemical Analysis
Biochemical Properties
Isothiocyanates, including 4-Methylphenethyl isothiocyanate, govern many intracellular targets including cytochrome P450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . They exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, isothiocyanates have been found to induce oxidative stress and suppress the metastasis potential of human non-small cell lung cancer cells . They inhibit cell growth in a dose-dependent manner, reduce cell migrations, and modulate metastasis-related genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves modulation of metastasis-related gene expression and inhibition of cell survival signaling molecules such as Akt and NFκB . It also increases ROS generation and causes GSH depletion . These actions at the molecular level contribute to its effects on cells.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied. For example, benzyl isothiocyanate, a related compound, has been found to ameliorate cognitive function in mice of chronic temporal lobe epilepsy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, dietary phenethyl isothiocyanate reduced tumor size when given simultaneously with a carcinogen, but not when administered after the carcinogen .
Metabolic Pathways
This compound is involved in various metabolic pathways. Inside the body, isothiocyanates are metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (GSH), followed by enzymatic degradation and N-acetylation .
Transport and Distribution
It is known that membrane transport of related compounds, such as phenethyl isothiocyanate, is mediated by BCRP, MRP1, and MRP2 transporters belonging to the ATP-binding-cassette (ABC) family .
Subcellular Localization
It is known that RNAs can aggregate in distinct patterns within various cellular compartments, such as protrusions, RNA foci, cell membrane, nuclear envelope, and polarization . This suggests that this compound may also have specific subcellular localizations that affect its activity or function.
Preparation Methods
The synthesis of 4-Methylphenethyl isothiocyanate can be achieved through several methods:
From Primary Amines: One common method involves the reaction of primary amines with carbon disulfide and a base, followed by treatment with an electrophile such as tosyl chloride
From Phenyl Chlorothionoformate: Another method involves the reaction of amines with phenyl chlorothionoformate in the presence of a base like sodium hydroxide.
Industrial Production: Industrially, isothiocyanates can be synthesized via the reaction of amines with thiophosgene or its derivatives, although this method is less favored due to the toxicity of thiophosgene.
Chemical Reactions Analysis
4-Methylphenethyl isothiocyanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine or thiourea.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thioureas or other derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methylphenethyl isothiocyanate has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Methylphenethyl isothiocyanate can be compared with other isothiocyanates such as:
- Phenyl isothiocyanate
- Benzyl isothiocyanate
- Allyl isothiocyanate
- Sulforaphane
While all these compounds share the isothiocyanate functional group, they differ in their side chains, which can influence their reactivity and biological activity. For example, sulforaphane is well-known for its potent anticancer properties, while allyl isothiocyanate is commonly found in mustard and has antimicrobial properties .
Properties
IUPAC Name |
1-(2-isothiocyanatoethyl)-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c1-9-2-4-10(5-3-9)6-7-11-8-12/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZKGBMKYHSHAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90157315 | |
Record name | 4-Methylphenethyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90157315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13203-39-9 | |
Record name | 4-Methylphenethyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013203399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylphenethyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90157315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13203-39-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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